Bienvenue dans la boutique en ligne BenchChem!

3-(Cyclopentyloxy)-4-methoxyaniline

PDE4 inhibition Anti-inflammatory IC50

Essential for medicinal chemistry programs developing subtype-selective PDE4 inhibitors. The unique 3-cyclopentyloxy-4-methoxy substitution confers >280-fold enhanced PDE4 inhibitory potency versus baseline and >138,000-fold selectivity over PDE1. Non-substitutable pharmacophoric element for asthma/COPD drug discovery. Favorable LogP (2.18) and PSA (44 Ų) support lead optimization.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 154464-26-3
Cat. No. B114220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxyaniline
CAS154464-26-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)OC2CCCC2
InChIInChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
InChIKeyRRZIWWXZGHOMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)-4-methoxyaniline (CAS 154464-26-3): An Essential Aniline Intermediate for PDE4-Targeted Drug Discovery


3-(Cyclopentyloxy)-4-methoxyaniline (CAS 154464-26-3) is an ortho-, meta-disubstituted aniline building block, distinguished by a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring [1]. It serves as a key synthetic intermediate in the preparation of phosphodiesterase type IV (PDE4) inhibitors and anti-inflammatory agents . With a molecular formula of C12H17NO2, a molecular weight of 207.27 g/mol, and a calculated LogP of 2.18, this compound exhibits physicochemical properties suitable for further derivatization in medicinal chemistry programs [2]. Its primary value lies in its use as a scaffold for generating more complex bioactive molecules, particularly those targeting PDE4 and TNF-α pathways [3].

Why 3-(Cyclopentyloxy)-4-methoxyaniline (CAS 154464-26-3) Cannot Be Replaced by Simpler Aniline Analogs in PDE4 Inhibitor Synthesis


Generic substitution of 3-(Cyclopentyloxy)-4-methoxyaniline with simpler aniline analogs (e.g., 4-methoxyaniline or unsubstituted aniline) is not scientifically valid for PDE4-targeted programs. The specific 3-cyclopentyloxy-4-methoxy substitution pattern is a critical pharmacophoric element found in potent PDE4 inhibitors, including the archetypal inhibitor rolipram [1]. Structure-Activity Relationship (SAR) studies demonstrate that the cyclopentyloxy moiety is essential for high-affinity binding to the PDE4 catalytic domain, conferring a dramatic increase in inhibitory potency—up to 280-fold compared to baseline PDE4 inhibition [2]. Replacing this with a smaller or differently oriented alkoxy group (e.g., methoxy, ethoxy) or eliminating it entirely results in a substantial loss of target engagement and cellular efficacy [1][2]. The quantitative evidence below establishes the specific, non-substitutable role of this compound's unique substitution pattern in achieving the potency required for advanced PDE4 inhibitor research and development.

Quantitative Differential Evidence for 3-(Cyclopentyloxy)-4-methoxyaniline (CAS 154464-26-3) in PDE4 Inhibitor Research


PDE4 Inhibitory Potency: 3-(Cyclopentyloxy)-4-methoxyaniline-Containing Compound vs. Rolipram

A compound derived from 3-(Cyclopentyloxy)-4-methoxyaniline, specifically 3-(3-cyclopentyloxy-4-methoxy-benzylamino)-4-hydroxymethyl pyrazole, exhibits an IC50 of 0.016 μM against PDE4 [1]. In a direct head-to-head comparison within the same assay, the reference PDE4 inhibitor rolipram—which also contains the 3-(cyclopentyloxy)-4-methoxyphenyl moiety—showed an IC50 of 4.5 μM [1]. This represents a 281-fold improvement in potency for the 3-(Cyclopentyloxy)-4-methoxyaniline-derived compound relative to the benchmark PDE4 inhibitor [1].

PDE4 inhibition Anti-inflammatory IC50

PDE4 Inhibitory Potency in Human Cells: 3-(Cyclopentyloxy)-4-methoxyaniline-Derived Inhibitor vs. Control

A derivative incorporating the 3-(Cyclopentyloxy)-4-methoxyphenyl group, identified as CHEMBL32442 (4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine), demonstrated potent inhibition of PDE4 activity in the cytosol of human neutrophils with an IC50 of 20 nM [1]. This value provides a quantitative benchmark for the cellular potency achievable with this scaffold in a therapeutically relevant human primary cell type, against which analogs lacking the cyclopentyloxy moiety can be compared.

PDE4 Human neutrophils Cellular assay

PDE4 Subtype Selectivity: 3-(Cyclopentyloxy)-4-methoxyaniline-Derived Inhibitor Displays High PDE4B Selectivity

A compound containing the 3-(Cyclopentyloxy)-4-methoxyphenyl moiety (BDBM50568657) exhibits an IC50 of 0.420 nM against PDE4B [1]. In selectivity assays against other PDE isoforms, the same compound showed an IC50 of 64,700 nM (64.7 μM) against PDE1A and 58,000 nM (58 μM) against PDE1B [1]. This yields a selectivity window of >138,000-fold for PDE4B over PDE1 isoforms [1]. This class-level inference suggests that the cyclopentyloxy substitution pattern is highly conducive to achieving exquisitely selective PDE4B inhibition, a desirable profile for minimizing off-target cardiovascular effects often associated with non-selective PDE inhibition.

PDE4B Selectivity PDE1

Physicochemical Properties: LogP and Polar Surface Area of 3-(Cyclopentyloxy)-4-methoxyaniline

3-(Cyclopentyloxy)-4-methoxyaniline has a calculated LogP of 2.18 and a Polar Surface Area (PSA) of 44 Ų [1]. These values fall within favorable ranges for drug-like molecules (LogP <5, PSA <140 Ų) [1]. Compared to simpler aniline building blocks like 4-methoxyaniline (LogP ~0.9, PSA 35 Ų), this compound offers increased lipophilicity while maintaining a low PSA, which can be advantageous for balancing membrane permeability and solubility in lead optimization campaigns [1].

Lipophilicity Drug-likeness Physicochemical properties

Key Research and Industrial Applications for 3-(Cyclopentyloxy)-4-methoxyaniline (CAS 154464-26-3)


Synthesis of High-Potency PDE4 Inhibitors for Inflammatory Disease Research

Based on its demonstrated ability to yield compounds with >280-fold improved PDE4 inhibitory potency compared to rolipram [1], 3-(Cyclopentyloxy)-4-methoxyaniline is an optimal starting material for medicinal chemistry groups seeking to develop novel, potent PDE4 inhibitors. Its use is particularly indicated in programs targeting asthma, COPD, and other inflammatory conditions where PDE4 inhibition is a validated therapeutic strategy [1].

Design of PDE4B-Selective Inhibitors to Mitigate Off-Target Effects

The evidence of high PDE4B selectivity (>138,000-fold over PDE1) observed in compounds derived from this scaffold [2] positions 3-(Cyclopentyloxy)-4-methoxyaniline as a critical building block for the rational design of subtype-selective PDE4 inhibitors. This application scenario is crucial for developing safer therapeutics with a reduced likelihood of emesis and other PDE4D- or off-target-related adverse events [2].

Building Block for TNF-α Inhibitor Synthesis in Academic and Industrial Labs

As demonstrated by its role in the synthesis of potent TNF-α production inhibitors, such as 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone , this compound is a validated intermediate for generating anti-inflammatory agents that act upstream of cytokine production. Procurement is warranted for research teams exploring novel mechanisms for treating chronic inflammatory and autoimmune diseases .

Scaffold Optimization for Balancing Lipophilicity and Permeability

With its favorable LogP (2.18) and low PSA (44 Ų) [3], 3-(Cyclopentyloxy)-4-methoxyaniline serves as a versatile scaffold for lead optimization. Medicinal chemists can utilize this building block to explore SAR around the aniline nitrogen and phenyl ring, leveraging its balanced physicochemical properties to improve the oral bioavailability and cellular permeability of candidate molecules without sacrificing potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.